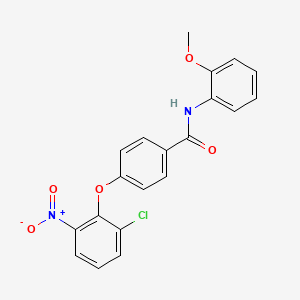![molecular formula C13H21NO2S3 B5018370 N-[2-(tert-butylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5018370.png)
N-[2-(tert-butylthio)ethyl]-4-(methylthio)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(tert-butylthio)ethyl]-4-(methylthio)benzenesulfonamide, also known as BTE-4, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential use in various biochemical and physiological applications.
Mechanism of Action
N-[2-(tert-butylthio)ethyl]-4-(methylthio)benzenesulfonamide works by inhibiting the activity of specific enzymes that are involved in various physiological processes. Specifically, this compound inhibits the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. By inhibiting carbonic anhydrase, this compound can affect various physiological processes, including the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective properties and can protect neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-[2-(tert-butylthio)ethyl]-4-(methylthio)benzenesulfonamide for lab experiments is its specificity. This compound specifically targets carbonic anhydrase, which makes it an ideal compound for studying the role of this enzyme in various physiological processes. Additionally, this compound is stable and can be easily synthesized in the lab.
One of the limitations of this compound for lab experiments is its potential toxicity. While this compound has been shown to be relatively safe in animal studies, its long-term effects on human health are still unknown. Additionally, this compound is not very soluble in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-[2-(tert-butylthio)ethyl]-4-(methylthio)benzenesulfonamide. One potential area of research is the development of this compound derivatives that are more soluble in water. Additionally, further studies are needed to determine the long-term effects of this compound on human health. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential use in various scientific research applications.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its potential use in various biochemical and physiological applications, including cancer treatment, inflammation, autoimmune diseases, and neurodegenerative disorders, make it an ideal compound for study. While there are limitations to its use in lab experiments, the future directions for the study of this compound are promising and could lead to significant advances in the field of scientific research.
Synthesis Methods
The synthesis of N-[2-(tert-butylthio)ethyl]-4-(methylthio)benzenesulfonamide involves the reaction of 4-chloromethylthiobenzene with sodium tert-butoxide, followed by the addition of 2-(tert-butylthio)ethylamine and methylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
N-[2-(tert-butylthio)ethyl]-4-(methylthio)benzenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of inflammation, autoimmune diseases, and neurodegenerative disorders.
properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S3/c1-13(2,3)18-10-9-14-19(15,16)12-7-5-11(17-4)6-8-12/h5-8,14H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFRTDGXPAHUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNS(=O)(=O)C1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5018290.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B5018295.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5018320.png)

![5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B5018328.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-cyclobutylpiperidine](/img/structure/B5018340.png)
![6-methyl-5-{5-[4-(1H-tetrazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5018345.png)

![3,4,5-trimethoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5018354.png)

![10-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5018365.png)

![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N,2,5-trimethylbenzenesulfonamide](/img/structure/B5018392.png)